µ-Conotoxin-CnIIIC is a peptide derived from the venom of marine cone snails, specifically from the species Conus striolatus. This compound is classified as a member of the µ-conotoxin family, which are small, cysteine-rich peptides that selectively inhibit voltage-gated sodium channels in excitable tissues. These toxins play a significant role in the predatory behavior of cone snails by immobilizing their prey through neuromuscular paralysis.
µ-Conotoxin-CnIIIC is sourced from the venom of Conus striolatus, a species known for its diverse array of bioactive peptides. The classification of µ-conotoxins is based on their structural features and functional properties, particularly their ability to block specific subtypes of voltage-gated sodium channels. These peptides are characterized by a conserved cysteine framework that contributes to their stability and activity against sodium channels.
The synthesis of µ-conotoxin-CnIIIC can be achieved through both natural extraction and chemical synthesis. The natural extraction involves isolating the peptide from the venom of Conus striolatus, followed by purification techniques such as:
For synthetic approaches, solid-phase peptide synthesis is commonly employed, allowing for precise control over the peptide sequence and modifications. This method has been detailed in studies that highlight the successful synthesis and characterization of various µ-conotoxins, including CnIIIC .
The molecular structure of µ-conotoxin-CnIIIC features a distinct cysteine framework typical of µ-conotoxins. The peptide comprises multiple disulfide bonds that stabilize its conformation, which is crucial for its biological activity. The primary structure includes a sequence characterized by specific amino acids that interact with voltage-gated sodium channels.
These structural features allow µ-conotoxin-CnIIIC to effectively bind to its target sodium channels, blocking ion flow and modulating neuronal excitability .
µ-Conotoxin-CnIIIC primarily engages in non-covalent interactions with voltage-gated sodium channels. The mechanism involves competitive binding at the channel's pore, effectively occluding ion flow. This interaction can be influenced by various factors, including:
The specificity for different sodium channel subtypes (e.g., hNaV1.4, hNaV1.3) indicates that subtle differences in structure can lead to varying degrees of inhibition across different channels .
The mechanism by which µ-conotoxin-CnIIIC exerts its effects involves direct occlusion of the sodium channel pore. This action prevents sodium ions from passing through the channel during depolarization events, effectively inhibiting action potential propagation in neurons and muscle cells.
This mechanism has been characterized through electrophysiological studies showing that CnIIIC preferentially inhibits certain sodium channel subtypes over others .
These properties are critical for understanding how µ-conotoxin-CnIIIC behaves in biological systems and its potential therapeutic applications .
µ-Conotoxin-CnIIIC has significant potential in scientific research and therapeutic development:
The unique selectivity profile of CnIIIC makes it a valuable candidate for further exploration in drug development aimed at treating pain and other neurological disorders .
The piscivorous cone snail Conus consors, indigenous to Indo-Pacific coral reef ecosystems, produces a complex venom containing >1,000 bioactive peptides that facilitate rapid prey immobilization. This venom represents a rich resource for ion channel modulators with therapeutic potential. µ-Conotoxin CnIIIC (XEP-018) was first isolated from this species through reverse-phase HPLC fractionation of venom duct extracts, followed by sequencing via tandem mass spectrometry and solid-phase peptide synthesis [1] [4]. Unlike the "taser-and-tether" envenomation strategy of many fish-hunting cones, C. consors employs a specialized predatory behavior involving precise neurochemical targeting of neuromuscular junctions [10]. CnIIIC emerged as a lead compound due to its exceptional myorelaxant properties, blocking nerve signal transmission at nanomolar concentrations in murine hemidiaphragm (IC₅₀ = 150 nM) and extensor digitorum longus muscles (IC₅₀ = 46 nM) [1]. Its discovery highlighted the evolutionary optimization of Conus venoms for disrupting voltage-gated sodium channel (VGSC) function—a key mechanism leveraged for pharmacological tool development.
µ-Conotoxin CnIIIC belongs to the M-superfamily of conopeptides, defined by a conserved signal peptide sequence and a Type III cysteine framework (C-C-CC-C-C, disulfide bonds: Cys¹-Cys⁴, Cys²-Cys⁵, Cys³-Cys⁶) [6] [9]. This structural motif creates a compact three-dimensional fold stabilized by three disulfide bonds, essential for VGSC pore occlusion. Among >20 identified µ-conotoxins, CnIIIC shares high sequence homology with SxIIIC and SmIIIA but exhibits distinct pharmacological properties [2]. It contains 22 amino acids (pyrrolidone carboxylic acid at N-terminus, C-terminal amidation) with the sequence: Pyr-GCCNGPKGCSSKWCRDHARCC-NH₂ [7]. The peptide’s classification is further defined by:
Table 1: Comparative Sequence Analysis of Select µ-Conotoxins [2] [6] [9]
Conotoxin | Source Species | Amino Acid Sequence | Cysteine Framework |
---|---|---|---|
CnIIIC | Conus consors | GCCNGPKGCSSKWCRDHARCC | CC-C-C-CC |
SxIIIC | Conus striatus | GCCSGYKGCSSKWCRDHARCC | CC-C-C-CC |
SmIIIA | Conus stercusmuscarum | GCCSGRYCRCKHRLCCR | CC-C-C-CC |
KIIIA | Conus kinoshitai | CCRFNKGCYCRKRRY | CC-C-C-CC |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7